molecular formula C8H19NOS B13332817 (1-Methoxypropan-2-yl)[3-(methylsulfanyl)propyl]amine

(1-Methoxypropan-2-yl)[3-(methylsulfanyl)propyl]amine

Katalognummer: B13332817
Molekulargewicht: 177.31 g/mol
InChI-Schlüssel: OHLQBXINZSUXQR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1-Methoxypropan-2-yl)[3-(methylsulfanyl)propyl]amine is a chemical compound with the molecular formula C8H19NOS and a molecular weight of 177.31 g/mol . This compound is characterized by the presence of a methoxy group, a propylamine chain, and a methylsulfanyl group, making it a versatile molecule in various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methoxypropan-2-yl)[3-(methylsulfanyl)propyl]amine typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 1-methoxypropan-2-ol with 3-(methylsulfanyl)propylamine in the presence of a suitable catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen, to prevent oxidation. The reaction mixture is heated to a specific temperature, usually around 80-100°C, and stirred for several hours until the desired product is obtained .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The starting materials are fed into the reactor, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as distillation or chromatography to remove any impurities .

Analyse Chemischer Reaktionen

Types of Reactions

(1-Methoxypropan-2-yl)[3-(methylsulfanyl)propyl]amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

(1-Methoxypropan-2-yl)[3-(methylsulfanyl)propyl]amine has several applications in scientific research:

Wirkmechanismus

The mechanism of action of (1-Methoxypropan-2-yl)[3-(methylsulfanyl)propyl]amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (1-Methoxypropan-2-yl)[3-(methylsulfanyl)propyl]amine: C8H19NOS

    (1-Methoxypropan-2-yl)[3-(ethylsulfanyl)propyl]amine: Similar structure with an ethylsulfanyl group instead of a methylsulfanyl group.

    (1-Methoxypropan-2-yl)[3-(methylsulfanyl)butyl]amine: Similar structure with a butyl chain instead of a propyl chain.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the methoxy group, propylamine chain, and methylsulfanyl group allows for diverse chemical modifications and applications .

Eigenschaften

Molekularformel

C8H19NOS

Molekulargewicht

177.31 g/mol

IUPAC-Name

1-methoxy-N-(3-methylsulfanylpropyl)propan-2-amine

InChI

InChI=1S/C8H19NOS/c1-8(7-10-2)9-5-4-6-11-3/h8-9H,4-7H2,1-3H3

InChI-Schlüssel

OHLQBXINZSUXQR-UHFFFAOYSA-N

Kanonische SMILES

CC(COC)NCCCSC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.